molecular formula C7H7BrF2S B2672037 3-Bromo-2-(difluoromethyl)-5-ethylthiophene CAS No. 2248330-18-7

3-Bromo-2-(difluoromethyl)-5-ethylthiophene

Cat. No.: B2672037
CAS No.: 2248330-18-7
M. Wt: 241.09
InChI Key: KGZKVFOJZRFUTD-UHFFFAOYSA-N
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Description

“3-Bromo-2-(difluoromethyl)-5-ethylthiophene” is a chemical compound that belongs to the class of organic compounds known as thiophenes. Thiophenes are compounds containing a five-member aromatic ring made up of one sulfur atom and four carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a thiophene ring, with bromine, difluoromethyl, and ethyl groups attached at the 3rd, 2nd, and 5th positions respectively .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reagents and conditions used. The bromine atom might make it a good candidate for further reactions, such as coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .

Mechanism of Action

The mechanism of action of this compound would depend on its use. If it’s used as a building block in pharmaceuticals, its mechanism of action would be determined by the drug it’s part of .

Safety and Hazards

As with any chemical compound, handling “3-Bromo-2-(difluoromethyl)-5-ethylthiophene” would require proper safety measures. It’s important to refer to its Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

The future research directions involving this compound could be vast, ranging from its use in organic synthesis, pharmaceutical research, material science, among others .

Properties

IUPAC Name

3-bromo-2-(difluoromethyl)-5-ethylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrF2S/c1-2-4-3-5(8)6(11-4)7(9)10/h3,7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZKVFOJZRFUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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